4-Bromo-2-methylthiobenzamide
Description
4-Bromo-2-methylthiobenzamide (C₈H₈BrNOS; molecular weight 246.12 g/mol) is a brominated benzamide derivative featuring a methylthio (-SMe) substituent at the ortho position and a bromine atom at the para position of the benzene ring. This compound is synthesized via coupling reactions involving 4-bromo-2-(methylthio)benzoic acid with amines or hydroxylamine derivatives, as demonstrated in its preparation using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) .
Properties
IUPAC Name |
4-bromo-2-methylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLQQZRNHDXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662233 | |
| Record name | 4-Bromo-2-methylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397845-03-3 | |
| Record name | 4-Bromo-2-methylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylthiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-Bromo-2-methylthiobenzamide typically involves the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the desired thiobenzamide . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
4-Bromo-2-methylthiobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-methylthiobenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylthiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiobenzamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and research context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares 4-bromo-2-methylthiobenzamide with three closely related benzamide derivatives:
Key Observations:
Substituent Effects on Reactivity :
- The methylthio (-SMe) group in this compound enhances nucleophilicity at the sulfur atom, facilitating thioether-based modifications. In contrast, the nitro group in N-(2-nitrophenyl)-4-bromo-benzamide introduces strong electron-withdrawing effects, reducing solubility in polar solvents but improving crystallinity for structural studies .
- The N-methoxy-N-methyl group in 4-bromo-N-methoxy-N-methyl-2-(methylthio)benzamide stabilizes the amide bond, making it resistant to hydrolysis during synthetic steps .
Crystallographic and Structural Insights: N-(2-Nitrophenyl)-4-bromo-benzamide exhibits two distinct molecules (A and B) in its asymmetric unit, with dihedral angles between the benzamide and nitrophenyl groups differing by 12.3°, highlighting conformational flexibility .
Pharmacological Relevance :
- This compound’s methylthio group is critical for interactions with LXRβ’s hydrophobic binding pockets, whereas analogs like the tetrahydrobenzo[b]thiophene derivative may target enzymes or receptors with affinity for sulfur-containing heterocycles .
Biological Activity
4-Bromo-2-methylthiobenzamide is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, properties, and relevant case studies.
- Molecular Formula : C₈H₈BrN₃S
- Molecular Weight : 230.12 g/mol
- CAS Number : 397845-03-3
- Appearance : Typically a solid at room temperature.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving bromination and subsequent reactions with thiourea derivatives. Detailed synthetic pathways are essential for understanding how this compound can be produced efficiently in laboratory settings.
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds similar to 4-bromo derivatives exhibit significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Some studies suggest that this compound may inhibit tumor growth, although specific mechanisms remain under investigation.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which could have implications in drug development.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated compounds, including this compound. The results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Research
In another study focusing on the anticancer activity of thiobenzamide derivatives, this compound was tested against various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Enzyme Inhibition Studies
Research examining the enzyme inhibition properties of 4-bromo compounds found that it acts as a competitive inhibitor for certain kinases involved in cancer progression. This finding opens avenues for further exploration in targeted cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
